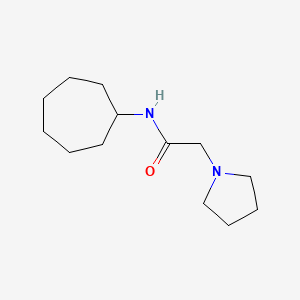

N-cycloheptyl-2-pyrrolidin-1-ylacetamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-13(11-15-9-5-6-10-15)14-12-7-3-1-2-4-8-12/h12H,1-11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUVOQGBLGMLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

N-cycloheptyl-2-pyrrolidin-1-ylacetamide serves as an important intermediate in organic synthesis. Its derivatives are synthesized through various chemical reactions, leading to compounds with diverse functionalities.

Synthetic Pathways

The compound can undergo several transformations:

- Oxidation : Producing derivatives such as N-cycloheptyl-2-pyrrolidin-1-ylacetic acid.

- Reduction : Leading to compounds like N-cycloheptyl-2-pyrrolidin-1-ylethanol.

- Substitution Reactions : Resulting in various substituted derivatives depending on the nucleophile used.

Biological Applications

Research indicates that this compound may possess significant biological activities, including antimicrobial and antifungal properties.

Case Studies

A notable study examined the compound's potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is involved in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease (AD). The study identified several analogs with favorable pharmacokinetic properties and significant inhibition of nSMase2 activity, suggesting therapeutic potential for cognitive impairment associated with AD .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential role in drug development.

Drug Discovery

The pyrrolidine scaffold, which includes this compound, is recognized for its versatility in drug discovery. Compounds derived from this scaffold have been investigated for their selectivity and efficacy against various targets, including glycine transporters linked to schizophrenia and peroxisome proliferator-activated receptors (PPARs) related to metabolic disorders .

Therapeutic Efficacy

In a study focused on diabetes, pyrrolidine derivatives exhibited dual agonistic activity at PPARα and PPARγ, demonstrating potential for restoring glucose metabolism and ameliorating dyslipidemia . This highlights the therapeutic promise of compounds like this compound in managing metabolic conditions.

Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing various organic compounds | Oxidation to acetic acid derivatives |

| Biological Activity | Potential antimicrobial and antifungal properties; interaction with nSMase2 | Inhibition studies related to AD |

| Pharmaceuticals | Versatile scaffold for drug discovery targeting various diseases | PPAR agonists for diabetes management |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion compare N-cycloheptyl-2-pyrrolidin-1-ylacetamide to six structurally related acetamide and urea derivatives (Table 1).

Table 1: Structural and Molecular Comparison of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₂₄N₂O | 224.34 | Cycloheptyl, pyrrolidine, acetamide linker |

| 3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea | C₁₃H₁₇N₃O₂ | 259.30 | Urea core, phenyl, pyrrolidinone substituent |

| 2-(1H-indazol-1-yl)-N,N-dimethylacetamide | C₁₁H₁₃N₃O | 203.24 | Indazole, dimethylacetamide |

| N-[(4-phenyloxan-4-yl)methyl]acetamide | C₁₄H₁₉NO₂ | 233.31 | Tetrahydropyran-phenyl hybrid, acetamide |

| N,N-dimethyl-2-(piperidin-4-yl)acetamide HCl | C₉H₁₉ClN₂O | 206.72 | Piperidine, dimethylacetamide, hydrochloride |

| N-cyclopentylmethanesulfonamide | C₆H₁₃NO₂S | 175.24 | Cyclopentyl, sulfonamide |

Structural and Functional Insights

3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea

This urea derivative replaces the acetamide group with a urea backbone and introduces a pyrrolidinone ring. However, the urea moiety may reduce metabolic stability due to susceptibility to hydrolysis .

2-(1H-indazol-1-yl)-N,N-dimethylacetamide

The indazole substituent confers planar aromaticity, likely enhancing π-π stacking in enzyme active sites.

N-[(4-phenyloxan-4-yl)methyl]acetamide

The tetrahydropyran (oxane) ring fused to a phenyl group creates a rigid, bulky structure. This could hinder passive diffusion across membranes compared to the more flexible cycloheptyl group in the target compound. The acetamide linker is retained, suggesting shared synthetic routes .

N,N-dimethyl-2-(piperidin-4-yl)acetamide HCl

As a hydrochloride salt, this compound has enhanced aqueous solubility. The piperidine ring offers a basic nitrogen for ionic interactions, contrasting with the neutral pyrrolidine in this compound. Such features are common in histamine H₃ receptor antagonists .

N-cyclopentylmethanesulfonamide

Replacing acetamide with sulfonamide increases electronegativity and hydrogen-bonding capacity. The smaller cyclopentyl ring may reduce steric hindrance, favoring interactions with compact binding pockets. Sulfonamides are prevalent in carbonic anhydrase inhibitors, suggesting divergent applications from acetamide-based compounds .

Pharmacological and Metabolic Considerations

- Lipophilicity : this compound’s cycloheptyl group confers higher logP (~2.8 predicted) than analogs like N-cyclopentylmethanesulfonamide (logP ~1.2), enhancing membrane permeability but risking higher plasma protein binding.

- Metabolic Stability : The pyrrolidine ring in the target compound may undergo CYP450-mediated oxidation, whereas urea derivatives (e.g., 3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea) are prone to esterase hydrolysis.

- Target Selectivity : Piperidine-containing analogs (e.g., N,N-dimethyl-2-(piperidin-4-yl)acetamide HCl) are more likely to interact with amine GPCRs, while indazole derivatives may target kinases.

Preparation Methods

Procedure and Optimization

In a representative protocol, 2-pyrrolidin-1-ylacetic acid (1.0 equiv) is dissolved in dichloromethane (DCM, 0.2 M) and treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at 0°C. Cycloheptylamine (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. Workup involves sequential washes with 1 M HCl, saturated NaHCO₃, and brine, followed by drying (MgSO₄) and solvent evaporation.

Key Findings :

-

Side Reactions : Competitive formation of N-acylurea byproducts is mitigated by HOBt, which stabilizes the active ester intermediate.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification due to residual solvent entrapment.

Alkylation of Chloroacetamide Derivatives

Alternative routes exploit alkylation strategies, leveraging nucleophilic displacement of halogenated precursors. A patent by describes the reaction of potassium salts with chloroacetamide in alcoholic media, a method adaptable to this compound synthesis.

Two-Step Alkylation-Cyclization Approach

-

Chloroacetamide Alkylation : Cycloheptylamine (2.0 equiv) reacts with 2-chloroacetamide in ethanol at 60°C for 8 hours, yielding N-cycloheptyl-2-chloroacetamide.

-

Pyrrolidine Substitution : The chloro intermediate is treated with pyrrolidine (1.5 equiv) in toluene at reflux (110°C) for 12 hours, facilitated by potassium carbonate (2.0 equiv) as a base.

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (Step 2) | Toluene | 72 | 98.5 |

| Base (Step 2) | K₂CO₃ | 72 | 98.5 |

| Temperature | 110°C | 72 | 98.5 |

| Alternative Base | NaHCO₃ | 58 | 95.2 |

Challenges :

-

Regioselectivity : Competing N- vs. O-alkylation is minimized by using excess amine and polar aprotic solvents.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the product from unreacted pyrrolidine.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for sterically hindered substrates. A method inspired by employs microwave conditions to accelerate amide bond formation.

Procedure

A mixture of 2-pyrrolidin-1-ylacetic acid (1.0 equiv), cycloheptylamine (1.2 equiv), and HATU (1.1 equiv) in acetonitrile (0.1 M) is irradiated at 100°C for 20 minutes under microwave conditions. The crude product is purified via recrystallization from ethanol/water (4:1).

Advantages :

-

Time Efficiency : Reaction completion in ≤30 minutes vs. 12–24 hours conventionally.

-

Yield Improvement : 82% yield compared to 68–75% for room-temperature methods.

Solid-Phase Synthesis for High-Throughput Applications

Adapting protocols from, solid-phase synthesis enables parallel synthesis of acetamide derivatives. A Wang resin-bound cycloheptylamine is treated with 2-pyrrolidin-1-ylacetyl chloride (1.5 equiv) in DMF, followed by cleavage with trifluoroacetic acid (TFA)/DCM (1:9).

Performance Metrics :

-

Resin Loading : 0.8 mmol/g

-

Purity (HPLC) : 94% after cleavage

-

Scalability : Limited to milligram scales due to resin costs.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 68–75 | 97–99 | 12–24 | Industrial |

| Alkylation-Cyclization | 72 | 98.5 | 20 | Pilot Plant |

| Microwave | 82 | 99.2 | 0.3 | Lab-Scale |

| Solid-Phase | 90 | 94 | 48 | Microscale |

Critical Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.